Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-
Description
The zirconium complex, Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- (CAS 178032-94-5), features a zirconium(IV) center coordinated by two distinct chiral ligands :
- Binaphthalene diolato (BINOL-derived) ligand: A bidentate oxygen-donor ligand with (1R)-chirality, contributing to asymmetric coordination environments.
- Biphenyl-diylbis(cyclopentadienylidene) ligand: A sterically hindered, π-coordinating ligand system derived from 3,4-dimethylcyclopentadienylidene groups linked via a biphenyl backbone.
Its hydrophobic ligands suggest stability in organic solvents, contrasting with aqueous zirconium oxyclusters commonly observed in simpler complexes .
Properties
Molecular Formula |
C46H38O2Zr |
|---|---|
Molecular Weight |
714.0 g/mol |
InChI |
InChI=1S/C26H24.C20H14O2.Zr/c1-17-13-21(14-18(17)2)23-9-5-7-11-25(23)26-12-8-6-10-24(26)22-15-19(3)20(4)16-22;21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h5-16H,1-4H3;1-12,21-22H; |
InChI Key |
XBPZUGPFYBVAFK-UHFFFAOYSA-N |
Canonical SMILES |
C[C]1[CH][C]([CH][C]1C)C2=CC=CC=C2C3=CC=CC=C3[C]4[CH][C]([C]([CH]4)C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Zr] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this zirconium complex typically involves the reaction of zirconium(IV) tert-butoxide with ®-(+)-3,3’-dibromo-1,1’-bi-2-naphthol. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This zirconium complex undergoes various types of chemical reactions, including:
Oxidation: The complex can be oxidized using oxidizing agents such as iodine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the binaphthalene or biphenyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various ligands such as phosphines or amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of zirconium oxides, while reduction can yield zirconium hydrides. Substitution reactions result in new zirconium complexes with different ligands.
Scientific Research Applications
This zirconium complex has several scientific research applications:
Catalysis: It is used as a catalyst in asymmetric synthesis, particularly in the formation of chiral molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology and Medicine:
Industry: It is used in the production of high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism by which this zirconium complex exerts its effects involves the coordination of the zirconium center with the ligands. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparison with Similar Compounds
Comparison with Similar Zirconium Complexes
Ligand Types and Coordination Geometry
Key Observations:
- Ligand Chirality: The target compound’s (1R)-configured BINOLato ligand distinguishes it from non-chiral analogs (e.g., salicylaldiminato or pyrazolone complexes), enabling enantioselective reactivity .
- Coordination Environment: Unlike monomeric zirconium mandelate in aqueous media, the target compound’s hydrophobic ligands prevent hydrolysis, a common issue for Zr(IV) complexes .
Research Findings and Implications
- Ligand Design: Bulky, chiral ligands (e.g., BINOLato) improve stereochemical control in catalysis, as seen in asymmetric hydrogenation or polymerization .
- Stability-Solubility Trade-off: Strong chelation (e.g., mandelate, BINOLato) enhances stability but may reduce solubility. Pyrazolone and Salan complexes highlight this balance .
- Aqueous vs. Organic Media : The target compound’s ligands favor organic-phase applications, contrasting with zirconium mandelate’s aqueous stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
